molecular formula C20H22N4O3S B2914261 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798520-12-3

1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B2914261
CAS RN: 1798520-12-3
M. Wt: 398.48
InChI Key: KJQMNQHDYYVWHX-UHFFFAOYSA-N
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Description

1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Studies

Research on compounds structurally related to 1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has focused on their synthesis, crystal structure analysis, and theoretical studies to understand their reactivity and interaction mechanisms. For instance, Kumara et al. (2017) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, analyzing their crystal structures and conducting Density Functional Theory (DFT) calculations to explore their electrophilic and nucleophilic sites. These studies contribute to the fundamental understanding of such compounds' chemical behavior and potential applications in designing new materials or drugs (Kumara et al., 2017).

Polymorphism and Process Development

Takeguchi et al. (2015) and (2016) explored the polymorphism of ASP3026, a compound with a similar structural framework, to optimize its formulation. Their work on controlling polymorphism through crystallization process parameters and solvent selection provides insights into the solid-state chemistry of complex organic molecules. This research aids in the development of pharmaceuticals by ensuring the stability and efficacy of the drug substance (Takeguchi et al., 2015); (Takeguchi et al., 2016).

Antimicrobial and Antifungal Properties

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, revealing the potential of such compounds in developing new treatments for microbial infections. This indicates the broader applicability of similar structures in addressing antibiotic resistance challenges and finding new therapeutic agents (Bektaş et al., 2007).

Pharmacological Applications

Sonda et al. (2004) investigated benzamide derivatives as selective serotonin 4 receptor agonists, demonstrating the potential of piperidine and related structures in developing drugs to enhance gastrointestinal motility. This work underscores the importance of such compounds in designing new medications with specific receptor targets, leading to improved therapeutic outcomes (Sonda et al., 2004).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-27-19-6-2-16(3-7-19)17-4-8-20(9-5-17)28(25,26)23-13-10-18(11-14-23)24-15-12-21-22-24/h2-9,12,15,18H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMNQHDYYVWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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